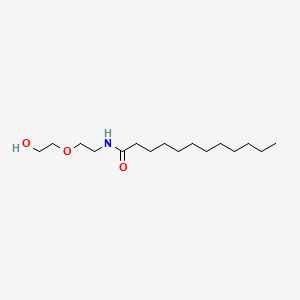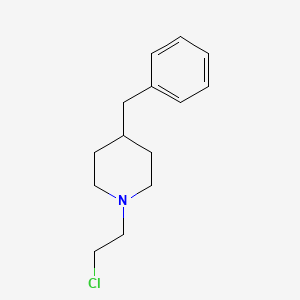
4-Benzyl-1-(2-chloroethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-(2-chloroethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to a chloroethane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloroethyl)piperidine typically involves the reaction of 4-benzylpiperidine with chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperidine reacts with chloroethane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Benzyl-1-(2-chloroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloroethane moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted products depending on the nucleophile used.
科学研究应用
4-Benzyl-1-(2-chloroethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Benzyl-1-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloroethane group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity for certain receptors.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A structurally similar compound with a benzyl group attached to the piperidine ring.
2-Benzylpiperidine: Another related compound with a benzyl group at the 2-position of the piperidine ring.
Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring.
Uniqueness
4-Benzyl-1-(2-chloroethyl)piperidine is unique due to the presence of both the benzylpiperidine and chloroethane moieties, which confer distinct chemical and pharmacological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC 名称 |
4-benzyl-1-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C14H20ClN/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI 键 |
BBDCCXMBOJDLMO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


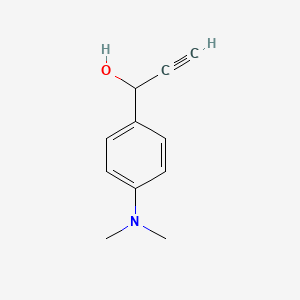
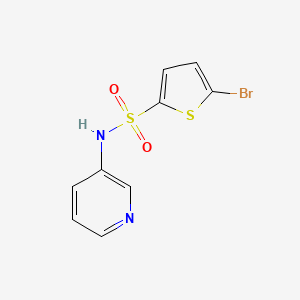
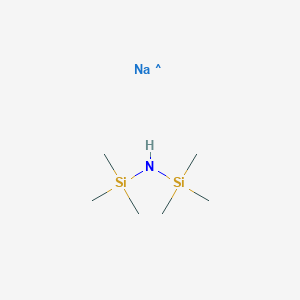
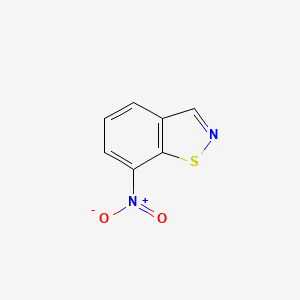
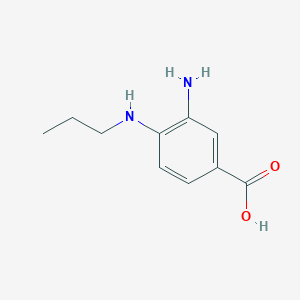
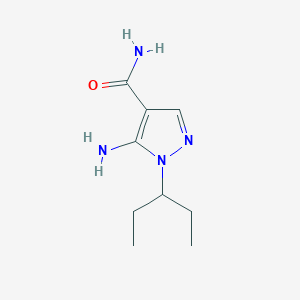
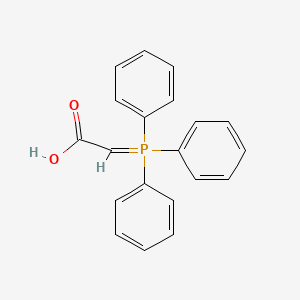
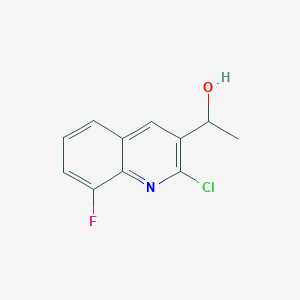
![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)
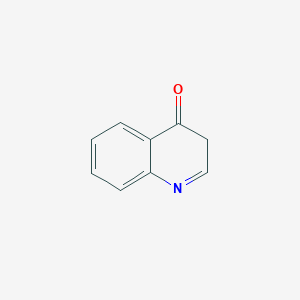
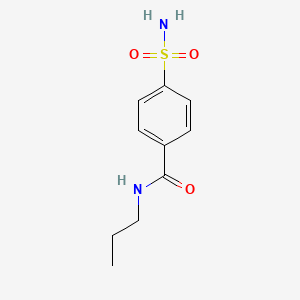
![2-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8778498.png)
